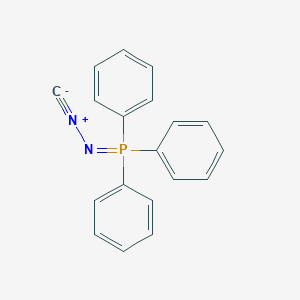

(Isocyanoimino)triphenylphosphorane

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (Isocyanoimino)triphenylphosphorane involves an improved procedure that results in a stable phosphorus ylide containing an isocyanide group. This compound facilitates a new one-pot four-component synthesis of multisubstituted oxazoles by a cascade Ugi/Wittig process without Mumm rearrangement, starting from isocyano(triphenylphosphoranylidene)acetates, aldehydes, amines, and acids (Ren et al., 2017).

Molecular Structure Analysis

X-ray structure analysis of (Isocyanoimino)triphenylphosphorane reveals an unusually small N-N=P angle and an N-N bond order of only about 1.5. This indicates considerable C≡N-N - -P + participation and electronically more-isolated functional groups (CN, P=N) in the isocyanide than in the isomeric N≡C-N=PPh3 (Stolzenberg et al., 2005).

Chemical Reactions and Properties

(Isocyanoimino)triphenylphosphorane is known for its application in stereoselective synthesis. For example, it catalyzes the stereoselective O-vinylation of N-hydroxyimides, leading to iminotriphenylphosphorane-containing salts, which undergo a sequence including addition, proton transfer, and elimination to produce electron-poor O-vinyl derivatives under neutral conditions (Ramazani et al., 2009).

Physical Properties Analysis

The physical properties of (Isocyanoimino)triphenylphosphorane, such as solubility, melting point, and stability, are crucial for its handling and application in organic synthesis. Although specific details on these properties require further investigation, the compound's stability and reactivity suggest it has favorable characteristics for use in laboratory conditions.

Chemical Properties Analysis

(Isocyanoimino)triphenylphosphorane's chemical properties, particularly its reactivity in the presence of different reagents, enable the synthesis of a wide range of heterocyclic compounds. Its ability to participate in multicomponent reactions, including the formation of oxadiazoles and oxadiazepines, highlights its versatility and utility in organic synthesis (Souldozi et al., 2007).

Wissenschaftliche Forschungsanwendungen

Peptide Macrocyclization

- Scientific Field: Organic Synthesis, Medicinal Chemistry .

- Summary of the Application: Pinc is used in the macrocyclization of peptides, which is a process that connects the ends of a peptide chain to form a cyclic structure . This process can lead to improved drug properties such as enhanced membrane permeability, lipophilicity, and aqueous solubility .

- Methods of Application: Pinc facilitates cyclization and incorporation of a conformational control element into peptide macrocycles . The exact procedures would depend on the specific peptide being synthesized.

- Results or Outcomes: The resulting peptide macrocycles containing oxadiazole exhibit improved drug properties such as cell-permeability and a rigid conformation .

Synthesis of Disubstituted 1,3,4-Oxadiazole Derivatives

- Scientific Field: Organic Synthesis .

- Summary of the Application: Pinc is used in the synthesis of disubstituted 1,3,4-oxadiazole derivatives . These compounds have attracted interest in medicinal chemistry as surrogates of carboxylic acids, esters, and carboxamides .

- Methods of Application: The iminium intermediate formed by the reaction of a secondary amine with acetaldehyde is reacted with Pinc in the presence of an electron-poor (E)-cinnamic acid derivative to give the corresponding iminophosphorane intermediate . This intermediate then undergoes an intramolecular aza-Wittig reaction to form the disubstituted 1,3,4-oxadiazole derivatives .

- Results or Outcomes: The reactions were completed under neutral conditions at room temperature, and the corresponding disubstituted 1,3,4-oxadiazole derivatives were produced in excellent yields .

Safety And Hazards

“(Isocyanoimino)triphenylphosphorane” may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Eigenschaften

IUPAC Name |

isocyanoimino(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDTXBFHPXMXTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460651 | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Isocyanoimino)triphenylphosphorane | |

CAS RN |

73789-56-7 | |

| Record name | 73789-56-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Isocyanoimino)triphenylphosphorane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ISOCYANOIMINO)TRIPHENYLPHOSPHORANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)

![1,3,4-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B34150.png)